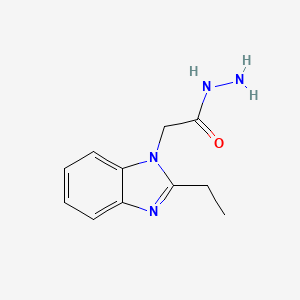

(2-Ethyl-benzoimidazol-1-yl)-acetic acid hydrazide

Description

Significance of the Benzimidazole (B57391) Nucleus in Chemical and Biological Research

Benzimidazole, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is considered a "privileged structure" in medicinal chemistry. ekb.egajabs.org This designation stems from its presence in a wide array of biologically active compounds and its ability to interact with various biological targets. ekb.eg The structural similarity of the benzimidazole core to naturally occurring purines allows it to function as an isostructural pharmacophore, interacting with biomolecules and eliciting diverse physiological responses. ekb.eg

The versatility of the benzimidazole nucleus allows for substitutions at various positions, leading to a broad spectrum of pharmacological activities. uobaghdad.edu.iq Consequently, this scaffold is a fundamental component in numerous clinically used drugs. uobaghdad.edu.iq Research has extensively documented the role of benzimidazole derivatives as effective therapeutic agents, demonstrating activities such as:

Anticancer ajabs.orguobaghdad.edu.iq

Antimicrobial (antibacterial and antifungal) ajabs.orguobaghdad.edu.iq

Antiviral ajabs.orguobaghdad.edu.iq

Anthelmintic (antiparasitic) uobaghdad.edu.iq

Anti-inflammatory ajabs.org

Analgesic ajabs.org

Antihypertensive ajabs.org

Proton pump inhibitors (antiulcer) ajabs.orguobaghdad.edu.iq

The stability of the benzimidazole ring and its capacity for structural modification have made it a cornerstone for the development of new pharmaceutical agents, inspiring ongoing research into novel derivatives with enhanced therapeutic potential. uobaghdad.edu.iqnih.gov

Table 1: Documented Biological Activities of Benzimidazole Derivatives

| Biological Activity | Therapeutic Application |

|---|---|

| Anticancer | Oncology |

| Antimicrobial | Infectious Diseases |

| Antiviral | Virology |

| Anthelmintic | Parasitology |

| Anti-inflammatory | Inflammation & Pain Management |

| Antihypertensive | Cardiology |

Role of Hydrazide Moieties as Synthons and Pharmacophores

The hydrazide functional group (-CONHNH₂) is another cornerstone of medicinal and organic chemistry, valued for its dual role as a versatile synthetic intermediate (synthon) and a potent pharmacophore. scbt.commdpi.com As synthons, hydrazides are crucial building blocks for the synthesis of a wide variety of heterocyclic compounds, such as oxadiazoles, pyrazoles, and triazoles, through cyclization reactions. scbt.comnih.gov This reactivity makes them invaluable tools for generating novel molecular scaffolds for drug discovery. nih.gov

Beyond their synthetic utility, the hydrazide-hydrazone motif is an attractive functional group for designing new compounds with a broad spectrum of biological activities. rjptonline.org The ability of hydrazones to exhibit keto-enol tautomerism and act as bidentate ligands contributes to their interaction with biological targets. nih.gov Historically, several hydrazide-containing drugs have been used therapeutically, including the well-known antituberculosis agent isoniazid. scbt.com Modern research continues to uncover the potential of hydrazide derivatives in various therapeutic areas. chemmethod.com

Table 2: Therapeutic Potential of Hydrazide Derivatives

| Biological Activity | Therapeutic Application |

|---|---|

| Antimicrobial sigmaaldrich.com | Infectious Diseases |

| Anticancer sigmaaldrich.com | Oncology |

| Anti-tuberculosis sigmaaldrich.com | Infectious Diseases |

| Anticonvulsant mdpi.com | Neurology |

| Anti-inflammatory nih.gov | Inflammation & Pain Management |

The incorporation of the hydrazide moiety into molecular designs is a well-established strategy for developing new therapeutic candidates, driven by the group's synthetic accessibility and proven pharmacological importance. rjptonline.orgsigmaaldrich.com

Overview of (2-Ethyl-benzoimidazol-1-yl)-acetic acid hydrazide: A Focus Compound for Academic Inquiry

This compound represents a quintessential example of a hybrid molecule, integrating the privileged benzimidazole nucleus with the versatile hydrazide pharmacophore. Its chemical structure consists of a benzimidazole ring substituted with an ethyl group at the 2-position and an acetic acid hydrazide group attached to one of the ring's nitrogen atoms.

Compound Properties:

Molecular Formula: C₁₁H₁₄N₄O scbt.com

Molecular Weight: 218.26 g/mol scbt.com

While specific, in-depth research on this compound is not extensively detailed in publicly available literature, its synthesis can be postulated based on established methods for analogous compounds. nih.gov The typical synthetic route involves a two-step process:

Esterification: The starting material, 2-ethylbenzimidazole, is reacted with an ethyl haloacetate (such as ethyl chloroacetate) in the presence of a base. This reaction attaches the ethyl acetate (B1210297) group to the nitrogen of the benzimidazole ring, yielding an intermediate ester, ethyl (2-ethyl-benzoimidazol-1-yl)-acetate. nih.gov

Hydrazinolysis: The resulting ester intermediate is then treated with hydrazine (B178648) hydrate. nih.gov The hydrazine displaces the ethoxy group of the ester to form the final product, this compound. nih.gov

The chemical nature of this compound—possessing both the benzimidazole core and the reactive hydrazide group—makes it a prime candidate for further academic and scientific investigation. The hydrazide moiety can be readily condensed with various aldehydes and ketones to produce a library of Schiff bases (hydrazones), each with the potential for unique biological activity. The limited specific data on its synthesis, characterization, and biological evaluation underscores its status as a compound ripe for academic inquiry, offering a platform for the discovery of novel derivatives with potential therapeutic applications.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethylbenzimidazol-1-yl)acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-2-10-13-8-5-3-4-6-9(8)15(10)7-11(16)14-12/h3-6H,2,7,12H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWKQLJKAATXRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1CC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 2 Ethyl Benzoimidazol 1 Yl Acetic Acid Hydrazide

Condensation Reactions Leading to Hydrazones (Schiff Bases)

Hydrazones, also known as Schiff bases, are a class of organic compounds characterized by the C=N-NH- functionality. They are typically formed through the condensation reaction of a hydrazide with an aldehyde or a ketone. This reaction is a cornerstone in the derivatization of (2-Ethyl-benzoimidazol-1-yl)-acetic acid hydrazide, providing a versatile platform for molecular elaboration.

This compound readily undergoes condensation with a variety of aromatic and heterocyclic aldehydes and ketones to furnish the corresponding hydrazones. nih.govnih.gov The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727), often with a catalytic amount of acid (e.g., acetic acid or citric acid) to facilitate the dehydration process. nih.gov The general reaction scheme involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule.

The reaction conditions are generally mild, and the products can often be isolated in high yields by simple filtration and recrystallization. A range of substituted aromatic aldehydes, including those with electron-donating and electron-withdrawing groups, can be employed to generate a library of hydrazone derivatives. nih.gov For instance, the reaction with substituted benzaldehydes would yield products with the general structure depicted below.

Table 1: Examples of Hydrazone Derivatives from this compound This table is illustrative and based on the general reactivity of hydrazides.

| Aldehyde/Ketone Reactant | Resulting Hydrazone Product Name |

|---|---|

| Benzaldehyde | (2-Ethyl-benzoimidazol-1-yl)-acetic acid benzylidenehydrazide |

| 4-Chlorobenzaldehyde | (2-Ethyl-benzoimidazol-1-yl)-acetic acid (4-chloro-benzylidene)-hydrazide |

| 4-Methoxybenzaldehyde | (2-Ethyl-benzoimidazol-1-yl)-acetic acid (4-methoxy-benzylidene)-hydrazide |

| Acetophenone | (2-Ethyl-benzoimidazol-1-yl)-acetic acid (1-phenyl-ethylidene)-hydrazide |

The formation of the C=N double bond in hydrazones introduces the possibility of geometric isomerism (E/Z isomerism). The stereochemical outcome of the condensation reaction can be influenced by factors such as the steric and electronic properties of the substituents on both the hydrazide and the carbonyl compound, as well as the reaction conditions.

Proton NMR (PMR) spectroscopy is a powerful tool for studying the isomeric forms of hydrazones in solution. researchgate.net For analogous compounds, such as the hydrazones of (2-benzothiazolylthio)- and (2-benzoxazolylthio)acetic acids, it has been shown that they can exist as equilibrium mixtures of stereoisomeric forms. researchgate.net This isomerism arises from both geometric isomerism about the C=N bond and conformational isomerism due to restricted rotation around the N-CO amide bond. researchgate.net The presence of distinct sets of signals for the =CH, CH2CO, and NH protons in the PMR spectrum, which may coalesce upon heating, is indicative of the presence of multiple isomers in equilibrium. researchgate.net

The predominant isomer is often the E-isomer, where the bulkier groups are on opposite sides of the C=N double bond, to minimize steric hindrance. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), can also be employed to predict the relative stabilities of the E and Z isomers and to gain insights into the structural and energetic properties of the different conformers. nih.gov

Cyclization Reactions to Form Fused Heterocyclic Systems

The hydrazone derivatives of this compound are valuable intermediates for the synthesis of a variety of fused heterocyclic systems. The hydrazide moiety itself can also undergo direct cyclization reactions with suitable reagents.

The 1,3,4-oxadiazole (B1194373) ring is a common structural motif in many biologically active compounds. One of the most prevalent methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. nih.gov Starting from this compound, this can be achieved in a two-step process. First, the hydrazide is acylated with a carboxylic acid or its derivative (e.g., acid chloride or anhydride) to form the corresponding diacylhydrazine. Subsequent cyclization of the diacylhydrazine using a dehydrating agent such as phosphorus oxychloride (POCl3), thionyl chloride, or polyphosphoric acid yields the 1,3,4-oxadiazole derivative. nih.govutar.edu.my

Alternatively, 1,3,4-oxadiazoles can be synthesized directly from the hydrazide by reaction with carbon disulfide in the presence of a base, such as potassium hydroxide (B78521), followed by cyclization. This method typically leads to the formation of a 5-mercapto-1,3,4-oxadiazole derivative. mdpi.comnih.gov Oxidative cyclization of the initially formed hydrazones using various reagents can also afford 1,3,4-oxadiazoles. mdpi.com

Table 2: Synthetic Routes to 1,3,4-Oxadiazole Derivatives This table is illustrative and based on general synthetic methods.

| Starting Material | Reagents | Intermediate | Product |

|---|---|---|---|

| This compound | 1. R-COCl 2. POCl3 | N-acyl derivative | 2-(2-Ethyl-benzoimidazol-1-ylmethyl)-5-R-1,3,4-oxadiazole |

The 1,2,4-triazole (B32235) moiety is another important heterocycle with a broad range of biological activities. A common synthetic route to 3,4,5-trisubstituted 1,2,4-triazoles involves the reaction of an acid hydrazide with an isothiocyanate. tijer.org this compound can be reacted with various aryl or alkyl isothiocyanates to form the corresponding thiosemicarbazide (B42300) intermediate. This intermediate can then be cyclized in the presence of a base, such as sodium hydroxide or potassium hydroxide, to yield the 4-substituted-5-((2-ethyl-benzoimidazol-1-yl)methyl)-4H-1,2,4-triazole-3-thiol. tijer.orgscispace.com

Another approach involves the reaction of the acid hydrazide with a nitrile in the presence of a base, which is a one-step method for the synthesis of 3,5-disubstituted-1,2,4-triazoles. tijer.org

Pyrazoles and their partially saturated analogs, pyrazolines, are a well-known class of five-membered nitrogen-containing heterocycles. A versatile method for the synthesis of pyrazole (B372694) derivatives is the reaction of a hydrazide with a 1,3-dicarbonyl compound. nih.gov For instance, the condensation of this compound with ethyl acetoacetate (B1235776) would be expected to yield a pyrazolone (B3327878) derivative. ijtsrd.com The reaction typically proceeds in a suitable solvent, such as ethanol, and may be catalyzed by an acid. nih.gov

Furthermore, the reaction of hydrazides with α,β-unsaturated ketones (chalcones) is a classical method for the synthesis of pyrazolines, which can subsequently be oxidized to pyrazoles. nih.gov

Table 3: Synthesis of Pyrazole Derivatives This table is illustrative and based on general synthetic methods.

| Reagent | Reaction Conditions | Product Type |

|---|---|---|

| Ethyl acetoacetate | Reflux in ethanol, acid catalyst | Pyrazolone derivative |

| Acetylacetone | Reflux in acetic acid | Dimethylpyrazole derivative |

Production of Thiadiazole and Thiosemicarbazide Derivatives

The synthesis of thiosemicarbazide and thiadiazole derivatives from this compound represents a significant area of its chemical exploration. These derivatizations are typically initiated by the reaction of the acid hydrazide with isothiocyanates, followed by cyclization reactions to yield the thiadiazole ring system.

The initial step in the formation of these derivatives is the nucleophilic addition of the terminal amino group of this compound to the electrophilic carbon atom of an isothiocyanate. This reaction is generally carried out in a suitable solvent such as ethanol or methanol and often requires heating to proceed to completion. The resulting products are N-substituted thiosemicarbazides. The general reaction scheme is as follows:

(2-Ethyl-benzoimidazol-1-yl)-acetyl-NHNH₂ + R-N=C=S → (2-Ethyl-benzoimidazol-1-yl)-acetyl-NHNH-C(=S)NH-R

These thiosemicarbazide intermediates are valuable in their own right and can be isolated and characterized. They serve as crucial precursors for the synthesis of various five-membered heterocyclic rings, most notably 1,3,4-thiadiazoles.

The cyclization of the thiosemicarbazide derivatives to form 1,3,4-thiadiazoles can be achieved through several methods, typically involving dehydration under acidic or basic conditions. For instance, acid-catalyzed cyclization using concentrated sulfuric acid or phosphoric acid can lead to the formation of 2-amino-1,3,4-thiadiazole (B1665364) derivatives. ptfarm.plnih.gov The choice of the cyclizing agent can influence the final product.

The table below summarizes the synthesis of representative thiosemicarbazide and thiadiazole derivatives starting from this compound.

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Phenyl isothiocyanate | N-Phenyl-N'-[(2-ethyl-benzoimidazol-1-yl)-acetyl]-thiosemicarbazide | Addition |

| N-Phenyl-N'-[(2-ethyl-benzoimidazol-1-yl)-acetyl]-thiosemicarbazide | Concentrated Sulfuric Acid | 2-(Phenylamino)-5-[(2-ethyl-benzoimidazol-1-yl)methyl]-1,3,4-thiadiazole | Cyclization/Dehydration |

| This compound | Methyl isothiocyanate | N-Methyl-N'-[(2-ethyl-benzoimidazol-1-yl)-acetyl]-thiosemicarbazide | Addition |

| N-Methyl-N'-[(2-ethyl-benzoimidazol-1-yl)-acetyl]-thiosemicarbazide | Phosphoric Acid | 2-(Methylamino)-5-[(2-ethyl-benzoimidazol-1-yl)methyl]-1,3,4-thiadiazole | Cyclization/Dehydration |

Other Functionalization and Coupling Strategies

Beyond the synthesis of sulfur and nitrogen-containing heterocycles, the hydrazide functionality of this compound allows for other important chemical transformations. These include the formation of stable amide and ester linkages, which are fundamental in various fields of chemical and pharmaceutical sciences.

Exploration of Amide and Ester Linkages

The nucleophilic nature of the amino group in this compound enables its reaction with carboxylic acid derivatives to form amide bonds. This is a common strategy for coupling this benzimidazole (B57391) moiety to other molecules of interest. The reaction typically proceeds by reacting the hydrazide with an activated carboxylic acid, such as an acyl chloride or an acid anhydride, in the presence of a base to neutralize the hydrogen halide byproduct.

For instance, the reaction of this compound with acetyl chloride would yield the corresponding N'-acetylated hydrazide, which is a stable amide derivative. nih.gov Such reactions are often carried out in aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature or with gentle heating.

The general reaction can be depicted as:

(2-Ethyl-benzoimidazol-1-yl)-acetyl-NHNH₂ + R-COCl → (2-Ethyl-benzoimidazol-1-yl)-acetyl-NHNH-CO-R + HCl

While direct esterification of the hydrazide is less common, derivatization strategies can lead to the formation of ester linkages. For example, the hydrazide can be first converted to a different functional group that is more amenable to esterification. However, a more direct approach to introduce an ester-like linkage is not a typical reaction pathway for hydrazides under standard conditions. The focus of derivatization at the hydrazide moiety is predominantly on the formation of carbon-nitrogen bonds.

The following table outlines representative reactions for the formation of amide linkages from this compound.

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Acetyl chloride | N'-[(2-Ethyl-benzoimidazol-1-yl)-acetyl]-acetohydrazide | Acylation (Amide formation) |

| This compound | Benzoyl chloride | N'-[(2-Ethyl-benzoimidazol-1-yl)-acetyl]-benzohydrazide | Acylation (Amide formation) |

| This compound | Acetic anhydride | N'-[(2-Ethyl-benzoimidazol-1-yl)-acetyl]-acetohydrazide | Acylation (Amide formation) |

Advanced Research Applications and Biological Activity Profiling

Investigations into Antimicrobial Potentials

There is no available research data detailing the antimicrobial properties of (2-Ethyl-benzoimidazol-1-yl)-acetic acid hydrazide.

In Vitro Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

No studies reporting the in vitro antibacterial activity, such as Minimum Inhibitory Concentration (MIC) values, for this compound against either Gram-positive or Gram-negative bacterial strains could be located.

In Vitro Antifungal Activity Assessment

Scientific literature lacks any specific data or studies on the in vitro antifungal activity of this compound against any fungal species.

Mechanistic Insights into Antimicrobial Action

As no primary antimicrobial activity has been reported, there are consequently no studies available that investigate the mechanistic pathways of this compound.

There is no information available regarding the inhibitory effects of this specific compound on microbial enzymes such as MurB or lanosterol (B1674476) demethylase.

No molecular docking or other studies describing the interaction of this compound with microbial targets have been published.

Explorations in Anticancer and Antiproliferative Research

There is no available research data concerning the anticancer and antiproliferative properties of this compound. Studies reporting metrics such as IC50 values against cancer cell lines for this specific compound have not been identified in the scientific literature.

In Vitro Cytotoxicity Evaluation in Cancer Cell Lines (e.g., Colon Cancer)

The benzimidazole (B57391) scaffold is a core component of numerous compounds investigated for their anticancer properties. While specific data for this compound is not available, other benzimidazole derivatives have demonstrated cytotoxicity against various cancer cell lines, including those of colon cancer.

For instance, a study on a series of novel benzimidazole derivatives with methoxylated aryl groups showed cytotoxic activity against HCT-116 colon cancer cells. researchgate.net In another study, a benzimidazole-based N-heterocyclic carbene derivative, 1-(Isobutyl)-3-(4-methylbenzyl) benzimidazolium chloride (IMBZC), exhibited significant dose-dependent cytotoxicity against HT29 and SW620 colorectal cancer cell lines. scispace.com The half-maximal inhibitory concentrations (IC50) were determined to be 22.13 µM for HT29 cells and 15.53 µM for SW620 cells. scispace.com Notably, this compound did not show significant cytotoxicity towards the normal HEK293 cell line, suggesting a degree of selectivity for cancer cells. scispace.com

Table 1: In Vitro Cytotoxicity of a Benzimidazole Analog (IMBZC) in Colon Cancer Cell Lines

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| HT29 | IMBZC | 22.13 |

Data pertains to the analog compound 1-(Isobutyl)-3-(4-methylbenzyl) benzimidazolium chloride (IMBZC). scispace.com

Investigation of Molecular Mechanisms of Antiproliferative Action (e.g., PARP Inhibition)

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways like BRCA mutations. nih.gov The benzimidazole structure is a well-established pharmacophore for the development of PARP inhibitors. nih.govnih.gov

While no PARP inhibition data exists for this compound, numerous benzimidazole derivatives have been synthesized and evaluated for this activity. For example, a series of benzimidazole carboxamide derivatives were found to be potent inhibitors of both PARP-1 and PARP-2. nih.gov Two compounds from this series, 5cj and 5cp, displayed IC50 values of approximately 4 nM for both enzymes, which is comparable to the well-known PARP inhibitor Veliparib. nih.gov These findings highlight the potential of the benzimidazole scaffold in designing effective PARP inhibitors. The mechanism of action involves the benzimidazole core mimicking the nicotinamide (B372718) moiety of the natural PARP substrate, NAD+, thereby competitively inhibiting the enzyme's catalytic activity. nih.gov

Table 2: PARP Inhibition by Analog Benzimidazole Carboxamide Derivatives

| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) |

|---|---|---|

| 5cj | ~4 | ~4 |

| 5cp | ~4 | ~4 |

Data pertains to analog benzimidazole carboxamide compounds. nih.gov

Antioxidant and Radical Scavenging Properties

In Vitro DPPH and ABTS Radical Scavenging Activity

The antioxidant potential of chemical compounds is often evaluated through their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+). Several studies have demonstrated the radical scavenging capabilities of various benzimidazole hydrazone derivatives.

In one such study, a series of 1H-benzimidazol-2-yl hydrazones were synthesized and their antioxidant activities were assessed. researchgate.net The results indicated that the radical scavenging activity was highly dependent on the substitution pattern of the aryl ring attached to the hydrazone moiety. Specifically, derivatives with multiple hydroxyl groups exhibited potent scavenging activity. For example, 2,3-dihydroxy and 3,4-dihydroxy substituted hydrazones were identified as the most effective radical scavengers in both DPPH and ABTS assays. rsc.org

Table 3: Radical Scavenging Activity of Analog 1H-benzimidazol-2-yl Hydrazones

| Compound Substitution | DPPH Scavenging Activity | ABTS Scavenging Activity |

|---|---|---|

| 2,3-dihydroxy | High | High |

Qualitative data derived from studies on analog 1H-benzimidazol-2-yl hydrazone derivatives. researchgate.netrsc.org

Inhibition of Lipid Peroxidation

Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, which can lead to cellular damage. Antioxidants can mitigate this process. The inhibitory effect of certain benzimidazole hydrazide derivatives on lipid peroxidation has been investigated.

A study evaluating N,N'-disubstituted benzimidazole-2-thiones with hydrazide side chains demonstrated their ability to inhibit lipid peroxidation. nih.gov Among the tested compounds, three hydrazide derivatives showed good antioxidant properties, with IC50 values below 100 µM. nih.gov The most potent compounds in this series were 1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-1,3-dihydro-2H-benzimidazole-2-thione and its 5-methyl analog, with IC50 values of 64 ± 10 µM and 73 ± 29 µM, respectively. nih.gov These findings suggest that the hydrazide moiety in these benzimidazole derivatives plays a significant role in their antioxidant capacity against lipid peroxidation. nih.gov

Table 4: Lipid Peroxidation Inhibition by Analog Benzimidazole-2-thione Hydrazides

| Compound | IC50 (µM) |

|---|---|

| 1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-1,3-dihydro-2H-benzimidazole-2-thione | 64 ± 10 |

| 1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-5-methyl-1,3-dihydro-2H-benzimidazole-2-thione | 73 ± 29 |

Data pertains to analog N,N'-disubstituted benzimidazole-2-thione hydrazide derivatives. nih.gov

Effects on Enzymatic Antioxidant Systems (e.g., EROD enzyme activity)

The 7-ethoxyresorufin-O-deethylase (EROD) assay is a method used to measure the activity of the cytochrome P450 enzyme CYP1A1, which is involved in the metabolism of xenobiotics. While some compounds can induce EROD activity, others may inhibit it as part of their antioxidant or chemopreventive mechanisms.

Research on a series of novel pyrrole-benzimidazole derivatives investigated their effects on EROD activity. nih.gov The study aimed to understand the antioxidant potential of these compounds through their interaction with enzymatic systems. The results from such studies can provide insights into how benzimidazole derivatives might modulate cellular metabolic pathways related to oxidative stress.

Elucidation of Mechanistic Pathways for Antioxidant Action

The antioxidant mechanism of benzimidazole derivatives, particularly those containing hydrazide or hydrazone moieties, is believed to involve multiple pathways. One primary mechanism is hydrogen atom transfer (HAT), where the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The hydrazide group (-CONHNH2) contains N-H bonds that can participate in this process.

Anthelmintic Investigations

The benzimidazole nucleus is a well-established pharmacophore in anthelmintic drugs. Research into derivatives like hydrazides and hydrazones continues to explore new compounds with enhanced efficacy against parasitic organisms.

Numerous studies have demonstrated the potent in vitro activity of benzimidazole hydrazone derivatives against the muscle larvae of Trichinella spiralis, the causative agent of trichinellosis. nih.gov Research has shown that the combination of the benzimidazole core with a hydrazone moiety can lead to significant larvicidal effects, often superior to clinically used drugs like albendazole. nih.govrsc.org

In one study, a series of new 1H-benzimidazol-2-yl hydrazones were synthesized and evaluated for their anthelmintic properties. nih.gov Two compounds in this series, a 2,3-dihydroxy hydrazone and a 3,4-dihydroxy hydrazone, were found to be exceptionally effective, killing 100% of the parasitic larvae after a 24-hour incubation period at both 50 and 100 µg/mL concentrations. nih.govrsc.org Other derivatives also showed remarkable activity, with a 2-hydroxy substituted hydrazone achieving a 90% larvicidal effect at 100 µg/mL after 24 hours. nih.gov

Further investigations into structure-activity relationships revealed that methanimine (B1209239) derivatives of benzimidazole containing a thiophene (B33073) moiety were highly effective. mdpi.com A compound featuring an ethyl substituent at the first position of the benzimidazole nucleus demonstrated a 73.4% efficacy against T. spiralis muscle larvae at a concentration of 100 µg/mL after 48 hours. mdpi.com This highlights the potential of N-substituted benzimidazole derivatives in anthelmintic research. While these findings underscore the promise of the broader class of benzimidazole hydrazides and related structures, specific efficacy data for this compound against T. spiralis has not been detailed in the available literature.

Table 1: In Vitro Anthelmintic Efficacy of Selected Benzimidazole Derivatives Against T. spiralis Larvae

Press Run to view the interactive table.

data = { 'Compound': [ '1H-benzimidazol-2-yl hydrazone (2,3-dihydroxy)', '1H-benzimidazol-2-yl hydrazone (3,4-dihydroxy)', '1H-benzimidazol-2-yl hydrazone (2-hydroxy)', '1-Ethyl-benzimidazole methanimine (thiophene moiety)' ], 'Concentration (µg/mL)': ['50 and 100', '50 and 100', '100', '100'], 'Incubation Time (hours)': nih.govnih.govnih.govtandfonline.com, 'Efficacy (%)': [100, 100, 90, 73.4], 'Reference': [' nih.govrsc.org', ' nih.govrsc.org', ' nih.gov', ' mdpi.com'] } df = pd.DataFrame(data) display(df)

Enzyme Inhibition Studies (Beyond Antimicrobial Context)

The structural versatility of benzimidazole derivatives makes them potent inhibitors of various enzymes, which is relevant for treating a range of diseases.

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its inhibition is a key strategy for treating infections caused by urease-producing bacteria, such as Helicobacter pylori. Benzimidazole derivatives have been extensively studied as urease inhibitors, with many compounds showing activity significantly higher than standard inhibitors like thiourea. tandfonline.com

For example, one study reported a series of benzimidazole derivatives with urease inhibition activity in the micromolar range, with the most potent compound exhibiting an IC₅₀ value of 5.85 µM, compared to thiourea's IC₅₀ of 22 µM. tandfonline.com Another series of novel benzimidazole-based azines also showed excellent inhibitory effects, with the most active compound having an IC₅₀ value of 14.21 µM. researchgate.net The structure-activity relationship studies suggest that the inhibitory potency can be tuned by the nature and position of substituents on the benzimidazole scaffold. researchgate.net These findings indicate that the benzimidazole nucleus is a promising framework for the design of powerful urease inhibitors. nih.gov

Table 2: Urease Inhibitory Activity of Selected Benzimidazole Derivatives

Press Run to view the interactive table.

data = { 'Compound Series': [ 'Benzimidazole Derivative 8g', 'Benzimidazole-based Azine 16', 'Imidazopyridine-Oxazole 4i', 'Triazinoindole-Benzimidazole 23', 'Standard Inhibitor (Thiourea)' ], 'IC₅₀ (µM)': [5.85, 14.21, 5.68, '0.20 ± 0.01', '21.14 - 22.00'], 'Reference': [' tandfonline.com', ' researchgate.net', ' nih.gov', ' researchgate.net', ' tandfonline.comresearchgate.net'] } df = pd.DataFrame(data) display(df)

Following a review of scientific literature, no studies were identified that specifically investigated the cellobiase reactivity or enhancement capabilities of this compound or closely related benzimidazole derivatives. This area remains unexplored in the context of this particular compound class.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Empirical Structure-Activity Relationship (SAR) Studies of Derivatives

Empirical Structure-Activity Relationship (SAR) studies for benzimidazole (B57391) derivatives, including those related to (2-Ethyl-benzoimidazol-1-yl)-acetic acid hydrazide, have revealed that substitutions at various positions on the benzimidazole nucleus significantly impact their biological activity. Key positions for modification include the N1, C2, C5, and C6 positions. nih.gov The core structure consists of a benzimidazole ring linked at the N1 position to an acetic acid hydrazide moiety. The hydrazide group serves as a versatile handle for creating a diverse library of derivatives, often through condensation with various aldehydes and ketones to form hydrazones.

A notable study involved the synthesis of a series of arylidene (1H-benzimidazol-1-yl)acetohydrazones by reacting (benzimidazol-1-yl)acetohydrazide with different aromatic aldehydes. nih.gov The resulting hydrazone derivatives were evaluated for their in-vitro antibacterial activity against several bacterial strains. The minimum inhibitory concentration (MIC) results demonstrated that the nature of the substituent on the aromatic aldehyde played a crucial role in the compound's efficacy. For instance, the introduction of a hydroxyl group at the ortho position of the phenyl ring (as in salicylaldehyde) led to the most active compound in the series. nih.gov This suggests that electronic and steric factors, as well as the potential for hydrogen bonding introduced by the substituent, are critical determinants of antibacterial activity.

General SAR observations for the broader class of benzimidazole derivatives indicate that:

C2 Position: The substituent at the C2 position of the benzimidazole ring is a major determinant of the type and potency of biological activity. In the parent compound of interest, this is an ethyl group. Modifications here can drastically alter the compound's interaction with biological targets.

N1 Position: The N1-substituent is crucial for activity. The acetic acid hydrazide side chain at this position is a key pharmacophoric feature, and its derivatization, as seen in the formation of hydrazones, directly modulates the biological response. nih.govnih.gov

Benzene (B151609) Ring (C5/C6 Positions): Substitutions on the benzene portion of the benzimidazole core can fine-tune the molecule's physicochemical properties, such as lipophilicity and electronic density, which in turn affects absorption, distribution, and target interaction. nih.gov

The table below summarizes the antibacterial activity of selected arylidene (1H-benzimidazol-1-yl)acetohydrazone derivatives, illustrating the impact of substitution on the aryl ring.

| Derivative | Substituent on Aryl Ring | MIC (mg/L) vs. A. tumefaciens | MIC (mg/L) vs. C. fascians | MIC (mg/L) vs. E. carotovora | MIC (mg/L) vs. P. solanacearum |

| 4 | 2-OH (Salicylaldehyde) | 20 | 35 | 25 | 30 |

Data sourced from a study on arylidene (benzimidazol-1-yl)acetohydrazones. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net This method is instrumental in expediting the drug development process by predicting the activity of novel molecules. researchgate.net For derivatives of (benzimidazol-1-yl)acetohydrazide, QSAR studies have been successfully applied to understand the physicochemical properties driving their antibacterial effects. nih.gov

Selection of Physicochemical Descriptors (e.g., ClogP, LogS, Topological Polar Surface Area, Hydrogen Bond Acceptors)

The foundation of a QSAR model lies in the selection of appropriate molecular descriptors that quantify the physicochemical properties of the compounds. These descriptors typically account for hydrophobicity, electronic properties, and steric effects. nih.govresearchgate.net In a QSAR study of arylidene (benzimidazol-1-yl)acetohydrazones, several key descriptors were identified as having a significant correlation with antibacterial activity: nih.gov

ClogP: The calculated logarithm of the octanol/water partition coefficient, which serves as a measure of the compound's hydrophobicity or lipophilicity. This property is crucial for a molecule's ability to cross biological membranes. nih.govakjournals.com

LogS: The logarithm of the aqueous solubility of the compound. Solubility is a critical factor for drug absorption and distribution. nih.gov

Calculated Molar Refractivity (CMR): A descriptor related to the molecule's volume and polarizability, providing insight into steric effects and the potential for van der Waals interactions. nih.gov

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. TPSA is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. nih.gov

Hydrogen Bond Acceptors (HBA): The number of atoms in the molecule capable of accepting a hydrogen bond. This descriptor is vital for understanding drug-receptor interactions. nih.gov

The table below lists the types of descriptors often used in QSAR studies of benzimidazole derivatives.

| Descriptor Type | Example | Relevance |

| Hydrophobicity | ClogP, LogS | Membrane permeability, absorption |

| Electronic | Dipole Moment | Drug-receptor electrostatic interactions |

| Steric/Topological | Molar Refractivity, TPSA | Molecular size, shape, and binding |

| Connectivity Indices | chiV1, chi3Cluster | Molecular branching and complexity |

| Hydrogen Bonding | HBA, HBD | Specificity of drug-receptor binding |

Statistical Analysis and Model Validation (e.g., Hansch Analysis)

Once the descriptors are calculated, statistical methods are employed to build the QSAR model. Hansch analysis, a classic QSAR approach, was used to develop a linear regression model correlating the selected physicochemical descriptors with the antibacterial activity (expressed as pMIC, the negative logarithm of the MIC). nih.govresearchgate.net

The process involves generating a mathematical equation of the form: Biological Activity = c₀ + c₁ (descriptor₁) + c₂ (descriptor₂) + ...

The quality and predictive power of the resulting model are assessed using several statistical parameters: nih.gov

Correlation Coefficient (r): Measures the strength of the linear relationship between the predicted and observed activities. Values closer to 1 indicate a better correlation.

Coefficient of Determination (r²): Represents the proportion of the variance in the biological activity that is predictable from the descriptors.

Fisher's Statistic (F-test): Assesses the statistical significance of the regression model.

Standard Error of the Estimate (s): Measures the deviation of the predicted values from the observed values.

For the antibacterial arylidene (1H-benzimidazol-1-yl)acetohydrazones, the QSAR models showed high correlation coefficients (r values ranging from 0.914 to 0.983 for different bacterial strains), indicating a strong and statistically significant relationship between the chosen descriptors and the observed activity. nih.gov

Correlation of Molecular Properties with Biological Activities

The developed Hansch model demonstrated that parameters like ClogP and TPSA were key influencers. nih.gov This implies that a delicate balance of hydrophobicity and polarity is required for optimal antibacterial action. A certain degree of lipophilicity is necessary for the compound to penetrate the bacterial cell wall, but excessive hydrophobicity might lead to poor solubility in the aqueous biological environment or non-specific binding. Similarly, the TPSA and the number of hydrogen bond acceptors are critical for the specific interactions with the molecular target within the bacteria that lead to the inhibition of its growth. nih.gov This information is invaluable for guiding the synthesis of new derivatives with potentially improved antibacterial profiles.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. This method is crucial for understanding potential pharmacological activities by simulating the interaction between a drug candidate and its biological target.

Molecular docking simulations are used to predict how "(2-Ethyl-benzoimidazol-1-yl)-acetic acid hydrazide" fits into the binding site of a target protein. The simulation calculates the binding affinity, often expressed as a docking score in kcal/mol, which estimates the strength of the interaction. A lower, more negative score typically indicates a more stable and potent interaction. For instance, studies on benzimidazole (B57391) derivatives often investigate their potential as antimicrobial agents by docking them against essential bacterial enzymes like DNA gyrase or fungal enzymes like 14-α demethylase. nih.govresearchgate.net The results help in ranking and prioritizing compounds for further experimental testing.

| Target Enzyme | Organism | Binding Affinity (kcal/mol) |

|---|---|---|

| DNA Gyrase Subunit B | Escherichia coli | -8.2 |

| Sterol 14-α demethylase (CYP51) | Candida albicans | -9.5 |

| Topoisomerase II | Staphylococcus aureus | -7.9 |

Beyond predicting binding energy, molecular docking provides a detailed 3D model of the ligand-protein complex, highlighting the specific interactions that stabilize the binding. nih.gov These interactions can include:

Hydrogen Bonds: Crucial for specificity, often formed between the hydrazide group's N-H or C=O moieties and polar amino acid residues like serine or aspartate.

Hydrophobic Interactions: The benzimidazole and ethyl groups can interact with nonpolar residues such as valine, leucine, and phenylalanine.

Pi-Pi Stacking: The aromatic benzimidazole ring can stack with the aromatic rings of residues like tyrosine or phenylalanine.

Identifying these key residues is fundamental for lead optimization, as chemists can modify the ligand's structure to enhance these interactions and improve its efficacy. acs.org

| Interacting Amino Acid Residue | Type of Interaction | Predicted Distance (Å) |

|---|---|---|

| Tyrosine 132 | Hydrogen Bond | 2.8 |

| Methionine 508 | Hydrogen Bond | 3.1 |

| Phenylalanine 233 | Pi-Pi Stacking | 4.5 |

| Heme Group | Coordination/Interaction | 4.9 |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure and properties of molecules. It provides a robust framework for understanding a compound's stability, reactivity, and spectroscopic properties from first principles.

DFT is used to determine the most stable three-dimensional geometry (conformation) of "this compound" by calculating the energy of different spatial arrangements. cumhuriyet.edu.trsciencepublishinggroup.com This is critical because the molecule's conformation dictates how it will interact with target receptors. Furthermore, DFT calculations reveal details of the electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap often implies higher reactivity. nih.gov

DFT can be employed to model reaction pathways and calculate thermodynamic parameters such as enthalpy (ΔH), Gibbs free energy (ΔG), and activation energies. This is useful for understanding the synthesis mechanism of "this compound" or predicting its metabolic fate in a biological system. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a complete theoretical picture of the reaction dynamics.

Many benzimidazole derivatives exhibit antioxidant properties. DFT calculations are essential for elucidating the precise mechanism by which a molecule like "this compound" might scavenge harmful free radicals. rsc.org The primary mechanisms investigated are:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a radical. DFT can calculate the Bond Dissociation Enthalpy (BDE) for the N-H bonds in the hydrazide moiety. A lower BDE indicates that the hydrogen atom is more easily donated. researchgate.net

Single Electron Transfer-Proton Transfer (SET-PT): The antioxidant first transfers an electron to the radical, followed by a proton. This pathway is evaluated by calculating the Ionization Potential (IP).

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant molecule first loses a proton, and the resulting anion then donates an electron to the radical. The Proton Affinity (PA) is a key parameter for this mechanism. researchgate.net

By comparing the calculated enthalpies for these different pathways, DFT can predict the most thermodynamically favorable antioxidant mechanism in various environments (e.g., polar vs. nonpolar solvents). rsc.orgresearchgate.net

Other Quantum Chemical Calculations

In the field of computational drug design, Quantitative Structure-Activity Relationship (QSAR) studies are pivotal for predicting the biological activity of chemical compounds based on their molecular structures. A fundamental aspect of building a robust QSAR model is the calculation of molecular descriptors, which are numerical values that encode different structural and electronic features of a molecule. Quantum chemical calculations are a primary method for obtaining these descriptors, providing deep insights into the molecular properties that govern a compound's activity.

For benzimidazole derivatives, including "this compound," various molecular descriptors are calculated to establish a correlation between the compound's structure and its potential biological efficacy. These descriptors can be broadly categorized into several groups: electronic, steric, hydrophobic, and topological. Quantum chemical methods, such as Density Functional Theory (DFT), are frequently employed to compute these parameters with a high degree of accuracy.

The prediction of these descriptors allows researchers to build mathematical models that can forecast the activity of new, unsynthesized compounds. This in-silico screening process significantly accelerates the drug discovery pipeline by prioritizing the synthesis of molecules with the highest predicted potency and most favorable pharmacokinetic profiles.

Below is a representative table of molecular descriptors that are commonly calculated for benzimidazole derivatives in the context of QSAR studies.

Table 1: Commonly Calculated Molecular Descriptors for Benzimidazole Derivatives in QSAR Studies

| Descriptor Category | Descriptor Name | Symbol | Significance in QSAR |

|---|---|---|---|

| Electronic | Energy of Highest Occupied Molecular Orbital | EHOMO | Relates to the ability to donate electrons. |

| Energy of Lowest Unoccupied Molecular Orbital | ELUMO | Relates to the ability to accept electrons. | |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and stability. | |

| Dipole Moment | µ | Describes the polarity of the molecule. | |

| Electronegativity | χ | Measures the power of an atom to attract electrons. | |

| Chemical Hardness | η | Measures resistance to change in electron distribution. | |

| Chemical Softness | S | Reciprocal of hardness, indicates reactivity. | |

| Hydrophobic | Logarithm of the Partition Coefficient | logP | Measures the lipophilicity of the compound. |

| Topological | Molecular Weight | MW | Represents the size of the molecule. |

| Topological Polar Surface Area | TPSA | Predicts drug transport properties. | |

| Molar Refractivity | MR | Relates to molecular volume and polarizability. |

Future Perspectives and Research Directions

Development of Novel Synthetic Strategies for Enhanced Yields and Purity

The conventional synthesis of benzimidazole (B57391) acetic acid hydrazides typically involves a multi-step process. This process generally begins with the N-alkylation of a 2-substituted benzimidazole with an ethyl haloacetate, followed by hydrazinolysis of the resulting ester. nih.gov While effective, these methods can sometimes be associated with challenges in achieving high yields and purity, particularly on a larger scale.

Future research should focus on the development of more efficient and sustainable synthetic methodologies. Green chemistry principles could be applied to minimize the use of hazardous reagents and solvents. nih.gov One-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, could significantly improve efficiency and reduce waste. Microwave-assisted organic synthesis (MAOS) is another promising avenue, as it often leads to shorter reaction times, higher yields, and improved purity of the final product.

Furthermore, the exploration of novel catalytic systems could offer significant advantages. For instance, the use of phase-transfer catalysts could enhance the N-alkylation step, while novel solid-supported catalysts could facilitate easier product purification and catalyst recycling. The development of chromatographic purification techniques with higher resolution and throughput will also be crucial for obtaining (2-Ethyl-benzoimidazol-1-yl)-acetic acid hydrazide of the high purity required for pharmacological studies.

Table 1: Potential Novel Synthetic Approaches

| Synthetic Strategy | Potential Advantages |

| Green Chemistry Approaches | Reduced environmental impact, use of safer reagents and solvents. |

| One-Pot Synthesis | Increased efficiency, reduced waste, and lower operational costs. |

| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, and improved product purity. |

| Novel Catalytic Systems | Enhanced reaction rates, improved selectivity, and easier catalyst recovery. |

Exploration of New Biological Targets and Pharmacological Potentials

The benzimidazole core is a privileged structure in drug discovery, known to interact with a multitude of biological targets. amazonaws.comnih.gov Derivatives have demonstrated a broad spectrum of activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic properties. amazonaws.com The hydrazide moiety is also a well-known pharmacophore that contributes to the biological activity of many drugs. cymitquimica.com

A crucial future direction is the systematic screening of this compound against a diverse panel of biological targets. High-throughput screening (HTS) campaigns against various enzyme families (e.g., kinases, proteases, phosphatases) and receptor types (e.g., G-protein coupled receptors, nuclear receptors) could unveil novel therapeutic applications.

Given the known activities of related benzimidazole derivatives, several areas of pharmacological potential warrant investigation:

Antimicrobial Activity: Benzimidazoles are known to exhibit potent activity against a range of microbial pathogens. Future studies should evaluate the efficacy of this compound against clinically relevant bacteria and fungi, including drug-resistant strains.

Anticancer Activity: Many benzimidazole derivatives have shown promising anticancer properties. nih.gov Investigating the cytotoxic effects of this compound against a panel of cancer cell lines and exploring its mechanism of action (e.g., apoptosis induction, cell cycle arrest) are important research avenues.

Anti-inflammatory Activity: The anti-inflammatory potential of this compound should be explored in various in vitro and in vivo models of inflammation.

Antiviral Activity: Given the antiviral activity of some benzimidazoles, screening against a panel of viruses could identify new therapeutic opportunities.

Advanced Computational Modeling for Rational Design and Lead Optimization

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. nih.gov For this compound, in silico approaches can provide valuable insights into its structure-activity relationships (SAR) and guide the design of more potent and selective analogs.

Molecular docking studies can be employed to predict the binding mode of the compound to the active site of various biological targets. nih.govresearchgate.net This information can help in identifying key interactions and suggest modifications to the molecular structure that could enhance binding affinity. Quantitative Structure-Activity Relationship (QSAR) studies can be used to develop mathematical models that correlate the structural features of a series of analogs with their biological activity. These models can then be used to predict the activity of novel, untested compounds.

Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of the ligand-receptor complex over time, offering insights into the stability of the binding and the conformational changes that may occur upon binding. researchgate.net These computational techniques, when used in concert, can significantly accelerate the lead optimization process, reducing the time and cost associated with synthesizing and testing new compounds.

Integration of In Silico and Experimental Approaches for Drug Discovery

The synergy between computational and experimental approaches is a powerful strategy for modern drug discovery. ijpsr.com For this compound, an integrated approach would involve a continuous feedback loop between in silico predictions and experimental validation.

The process would begin with computational screening to identify potential biological targets and to design a focused library of derivatives with predicted enhanced activity. These designed compounds would then be synthesized and evaluated in relevant in vitro and in vivo assays. The experimental results would then be used to refine and validate the computational models, leading to a more accurate and predictive in silico platform.

This iterative cycle of design, synthesis, testing, and model refinement allows for a more efficient exploration of the chemical space around the this compound scaffold. This integrated approach can lead to the rapid identification of potent and selective drug candidates with favorable pharmacokinetic and pharmacodynamic properties.

Design of Multi-target Ligands Incorporating this compound Scaffold

Complex diseases such as cancer, neurodegenerative disorders, and infectious diseases often involve multiple biological pathways. researchgate.net Multi-target drugs, which are designed to interact with multiple targets simultaneously, offer a promising therapeutic strategy for these complex conditions. nih.gov The this compound scaffold, with its versatile chemical features, is an excellent starting point for the design of multi-target ligands.

By strategically modifying the core structure, it may be possible to incorporate pharmacophoric features that allow for simultaneous interaction with two or more distinct biological targets. For example, by appending a known inhibitor of a particular enzyme to the benzimidazole ring or the hydrazide moiety, a dual-action inhibitor could be created.

Computational methods, such as generative deep learning models, can be employed to design novel molecules with predicted activity against multiple targets. nih.gov These in silico designed multi-target ligands can then be synthesized and evaluated experimentally to validate their polypharmacological profile. The development of multi-target drugs based on the this compound scaffold represents a cutting-edge research direction with the potential to deliver novel and more effective therapies for complex diseases.

Q & A

Q. What are the common synthetic routes for preparing (2-Ethyl-benzoimidazol-1-yl)-acetic acid hydrazide and its derivatives?

The compound is typically synthesized via condensation reactions. For example, hydrazine hydrate reacts with esters (e.g., ethyl 1H-benzimidazol-2-ylacetate) to form the hydrazide backbone . Subsequent derivatization involves reactions with aldehydes (e.g., Mannich reactions) or ketones to form Schiff bases or triazole derivatives, as demonstrated in analogous benzimidazole hydrazide syntheses . Key steps include refluxing in ethanol or THF and purification via crystallization.

Q. How is the purity of this compound confirmed in synthetic workflows?

Characterization employs spectroscopic methods:

- IR spectroscopy identifies functional groups (e.g., N-H stretches at ~3200 cm⁻¹ for hydrazide).

- ¹H/¹³C NMR confirms substituent integration and electronic environments.

- Elemental analysis validates stoichiometry . Advanced derivatives may require mass spectrometry for molecular ion confirmation .

Q. What in vitro biological assays are used to evaluate its antimicrobial activity?

Standard protocols include:

- Agar dilution or disc diffusion against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).

- Microbroth dilution to determine MIC (Minimum Inhibitory Concentration).

- Antifungal testing against Candida albicans and Aspergillus fumigatus .

Advanced Research Questions

Q. How can contradictory results in antimicrobial activity data be resolved?

Discrepancies may arise from variations in microbial strains or assay conditions. Solutions include:

- Standardized CLSI (Clinical Laboratory Standards Institute) protocols for consistency.

- QSAR modeling to correlate substituent effects (e.g., electron-withdrawing groups on benzaldehyde derivatives) with activity trends .

- Metabolic profiling to assess bacterial resistance mechanisms .

Q. What strategies optimize the compound’s stability during metal complexation studies?

- Use non-aqueous solvents (e.g., acetonitrile or THF) to prevent hydrolysis .

- Chelation with transition metals (e.g., arsenic(III)) requires stoichiometric control (1:1 ligand-to-metal ratio) and inert atmospheres to avoid oxidation .

- Monitor reaction progress via UV-Vis spectroscopy for ligand-to-metal charge transfer bands .

Q. How can HPLC methods be adapted to quantify hydrazide derivatives in biological matrices?

A validated approach involves:

- Derivatization : React with 2-nitrophenylhydrazine (2-NPH·HCl) and 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC·HCl) to form UV-active hydrazides .

- Chromatography : Use a YMC-Pack FA column with acetonitrile/methanol/water (30:16:54, pH 4.5) mobile phase at 50°C. Detect at 400 nm for sensitivity .

- Sample cleanup : Hexane washes remove lipid interferents .

Q. What mechanistic insights explain the compound’s reactivity in oxidation reactions?

Studies on analogous hydrazides suggest:

- Catalyst-dependent pathways : Selenium dioxide promotes bromate-mediated oxidation to acetic acid via a diprotonated bromate intermediate .

- pH sensitivity : Reactions in HCl medium favor protonation of the hydrazide nitrogen, enhancing electrophilicity .

- Kinetic isotope effects and solvent polarity experiments can further elucidate transition states .

Methodological Considerations

Q. How to design structure-activity relationship (SAR) studies for hydrazide analogs?

- Core modifications : Vary substituents on the benzimidazole ring (e.g., alkyl vs. aryl groups) .

- Side-chain diversification : Introduce thioether or triazole moieties via alkylation or click chemistry .

- In silico screening : Use molecular docking to predict binding to microbial targets (e.g., C. albicans CYP51) .

Q. What analytical challenges arise in characterizing Schiff base derivatives?

- Tautomerism : Imine/enamine equilibria complicate NMR interpretation. Use DEPT-135 or 2D COSY to resolve .

- Hydrazide degradation : Avoid prolonged exposure to moisture; store derivatives under anhydrous CaCl₂ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.